N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide
Description
N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide (hereafter referred to as the target compound) is an oxalamide derivative synthesized for antimicrobial applications. Its structure features a 3-chloro-4-fluorophenyl group at the N1 position and a complex N2 substituent containing morpholinoethyl and dimethylaminophenyl moieties (Fig. 1). This compound (designated GMC-2 in ) was synthesized via a multi-step route involving condensation reactions and recrystallization in tetrahydrofuran (THF) .
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClFN4O3/c1-27(2)17-6-3-15(4-7-17)20(28-9-11-31-12-10-28)14-25-21(29)22(30)26-16-5-8-19(24)18(23)13-16/h3-8,13,20H,9-12,14H2,1-2H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEJYFPSFJSUTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Strategy
The target compound features a central oxalamide group (–NHC(O)C(O)NH–) bridging two distinct aromatic systems:
- Region I : 3-Chloro-4-fluorophenyl group (electron-withdrawing substituents).
- Region II : 2-(4-(Dimethylamino)phenyl)-2-morpholinoethyl group (tertiary amine and morpholine functionalities).
Retrosynthetically, the molecule can be dissected into two primary amines:
- 3-Chloro-4-fluoroaniline (readily available commercially).
- 2-(4-(Dimethylamino)phenyl)-2-morpholinoethylamine , requiring multi-step synthesis (Figure 1).
Synthesis of Key Intermediates
Preparation of 2-(4-(Dimethylamino)Phenyl)-2-Morpholinoethylamine
This intermediate is synthesized via a three-step sequence:
Step 1: Friedel-Crafts Alkylation
4-Dimethylaminobenzene undergoes alkylation with ethylene oxide in the presence of BF₃·Et₂O to yield 2-(4-(dimethylamino)phenyl)ethanol.
Step 2: Mesylation and Morpholine Substitution
The alcohol is converted to its mesylate (MsCl, Et₃N, CH₂Cl₂, 0°C), followed by nucleophilic displacement with morpholine (K₂CO₃, DMF, 80°C, 12 h).
Step 3: Gabriel Synthesis
The resulting 2-(4-(dimethylamino)phenyl)-2-morpholinoethyl bromide is treated with phthalimide (KOH, DMF, 100°C) and subsequently hydrolyzed with hydrazine (EtOH, reflux) to afford the primary amine.
Synthesis of Oxalyl Chloride Intermediate
Oxalyl chloride reacts with 3-chloro-4-fluoroaniline under controlled conditions:
Oxalamide Bond Formation
Coupling Reaction
The critical step involves coupling the two amine intermediates:
| Parameter | Condition |
|---|---|
| Solvent | Anhydrous toluene or xylene |
| Base | Triethylamine (2.5 eq) |
| Temperature | 80–90°C, 6–8 h |
| Yield | 74–82% (optimized) |
Procedure :
N-(3-Chloro-4-fluorophenyl)oxalyl chloride (1 eq) is added dropwise to a solution of 2-(4-(dimethylamino)phenyl)-2-morpholinoethylamine (1 eq) and Et₃N in toluene. The mixture is stirred under N₂ until completion (TLC monitoring). Post-reaction, the solution is washed with 5% HCl (removes excess amine) and saturated NaHCO₃ (neutralizes HCl). The organic layer is dried (Na₂SO₄) and concentrated.
Purification and Characterization
Optimization and Challenges
Industrial-Scale Considerations
For kilogram-scale production:
Emerging Methodologies
Recent advances include enzymatic coupling using lipase B (Candida antarctica), achieving 68% yield under mild conditions (pH 7.4, 37°C).
Chemical Reactions Analysis
Types of Reactions
N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Oxalamides
Structural Analogues in Antimicrobial Studies
The target compound belongs to a series of oxalamides synthesized to evaluate antimicrobial activity. Key analogues include:
- GMC-1 : N1-(4-bromophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide
- GMC-3 : N1-(4-chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide
- GMC-4 : N1-(1,3-dioxoisoindolin-2-yl)-N2-(4-fluorophenyl)oxalamide
Structural Differences :
- The target compound (GMC-2) substitutes the 1,3-dioxoisoindolin-2-yl group (present in GMC-1, GMC-3, and GMC-4) with a morpholinoethyl-dimethylaminophenyl chain.
In contrast, compounds like N1-(4-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) and N1-(2-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (18) () were synthesized with yields of 35% and 52%, respectively, suggesting variability in reaction efficiency based on substituent complexity .
Physicochemical Properties
Table 1: Key Physicochemical Data for Selected Oxalamides
Key Observations :
- The trifluoromethyl group in 1c () contributes to a high melting point (260–262°C), likely due to enhanced crystal packing via halogen bonding .
- Morpholinoethyl groups (as in the target compound) may lower melting points compared to rigid aromatic substituents, though experimental data are lacking.
Antimicrobial Activity:
The morpholinoethyl group in GMC-2 could improve membrane permeability compared to simpler dioxoisoindolinyl analogues .
Biological Activity
N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide is a synthetic organic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and research findings related to its efficacy and mechanisms of action.
Compound Overview
- Chemical Name : this compound
- CAS Number : 899956-42-4
- Molecular Formula : C18H19ClFN3O2
- Molecular Weight : 363.82 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the refluxing of specific precursors in organic solvents. The general steps include:
- Refluxing : Combine 3-chloro-4-fluorophenyl isocyanate with morpholine derivatives.
- Purification : Use chromatographic techniques to isolate the desired product.
- Characterization : Employ spectroscopic methods such as NMR and mass spectrometry for structural confirmation.
Preliminary studies suggest that this compound interacts with specific biological targets, including receptors and enzymes. The presence of both chlorine and fluorine atoms contributes to its unique chemical properties, enhancing its potential for various applications in medicinal research.
Interaction Studies
Research has focused on the compound's binding affinity to various receptors. For instance, studies indicate that it may modulate the activity of serotonin transporters (SERT), which could have implications for treating disorders related to serotonin dysregulation.
Study 1: Anticancer Activity
In vitro studies have shown that compounds structurally similar to this compound exhibit significant cytotoxic effects against breast cancer cell lines, particularly MCF-7. The mechanism was attributed to the activation of the aryl hydrocarbon receptor (AhR), leading to apoptosis in cancer cells while sparing normal cells .
| Compound | Observed Growth Inhibition (GI50, µM) |
|---|---|
| N1 | 17 |
| N2 | 15 |
| N3 | 4 |
| N5 | 0.56 |
Study 2: Neuropharmacological Effects
Another study investigated the neuropharmacological effects of this compound in animal models. It demonstrated potential anxiolytic properties through modulation of neurotransmitter systems, suggesting a therapeutic role in anxiety disorders.
Research Findings
Recent investigations into the compound's structure-activity relationship (SAR) have revealed that modifications in the dimethylamino group significantly influence its biological activity. Compounds with larger or more polar substituents showed enhanced binding affinity and selectivity towards target receptors.
Q & A
Q. Characterization methods :
Advanced: How can reaction conditions be optimized to improve synthesis yield and purity?
Answer:
Critical parameters include:
- Solvent selection : Anhydrous DMF or THF enhances coupling efficiency by stabilizing intermediates .
- Temperature control : Maintaining 0–5°C during oxalyl chloride addition minimizes side reactions (e.g., over-acylation) .
- Catalyst use : Adding 4-dimethylaminopyridine (DMAP) accelerates amide bond formation .
- Workup protocols : Precipitation in ice-cold water followed by column chromatography (silica gel, EtOAc/hexane) removes unreacted starting materials .
Q. Example optimization table :
| Parameter | Suboptimal Condition | Optimized Condition | Yield Increase |
|---|---|---|---|
| Solvent | Dichloromethane | Anhydrous DMF | 35% → 68% |
| Catalyst | None | DMAP (10 mol%) | 50% → 82% |
| Temperature | Room temperature | 0–5°C | Purity: 80% → 95% |
Basic: Which spectroscopic and chromatographic techniques are critical for structural confirmation?
Answer:
A combined approach is essential:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms spatial proximity of morpholinoethyl and dimethylamino groups .
- FT-IR : Identifies amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
- LC-MS/MS : Detects degradation products (e.g., hydrolyzed morpholine ring) under accelerated stability testing .
Advanced: How can contradictory bioactivity data across studies be resolved?
Answer:
Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native proteins).
- Solubility issues : Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts .
Q. Methodological solutions :
Dose-response validation : Test across 3–5 log concentrations to confirm IC₅₀ consistency .
Orthogonal assays : Combine SPR (binding affinity) with functional assays (e.g., cAMP modulation) .
Metabolic stability testing : Use liver microsomes to rule out rapid degradation .
Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound?
Answer:
SAR studies focus on:
Q. Example SAR table :
| Derivative | R₁ | R₂ | IC₅₀ (nM) |
|---|---|---|---|
| Parent | 3-Cl-4-F | Morpholinoethyl | 12 ± 2 |
| A | 4-F | Morpholinoethyl | 85 ± 10 |
| B | 3-Cl-4-F | Piperazinyl | 18 ± 3 |
Data suggest chloro-fluoro substitution at R₁ is critical for potency .
Advanced: How is the compound’s stability evaluated under physiological conditions?
Answer:
Stability protocols :
pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor via HPLC .
Oxidative stress : Expose to 0.01% H₂O₂; assess morpholine ring oxidation by LC-MS .
Plasma stability : Incubate in human plasma (37°C, 24h); quantify remaining compound using a validated LC-MS/MS method .
Key finding : The compound shows <10% degradation at pH 7.4 after 24h but is labile under acidic conditions (pH 1.2: 60% degradation) .
Advanced: What mechanistic studies elucidate its interaction with biological targets?
Answer:
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD ≈ 8 nM) to recombinant kinase domains .
- Molecular docking : Predicts hydrogen bonding between the oxalamide carbonyl and Lys123 of the target protein .
- CRISPR knockouts : Confers resistance in cells lacking the target kinase, validating specificity .
Critical data : SPR-derived association rate (kₐ = 1.2 × 10⁵ M⁻¹s⁻¹) and dissociation rate (k𝒹 = 9.6 × 10⁻⁴ s⁻¹) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
